6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
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Overview
Description
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperidine under basic conditions.
Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring or the piperidine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrimidine or piperidine derivatives.
Scientific Research Applications
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyrimidin-4-amine: Lacks the piperidine group, resulting in different chemical properties and biological activities.
N-(Piperidin-4-yl)pyrimidin-4-amine:
4-Aminopyrimidine: A simpler structure with different chemical and biological properties.
Uniqueness
6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to the presence of both the methyl and piperidine groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
6-methyl-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRZNQZFLHHQCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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